molecular formula C16H15N3O4 B5772666 4-nitro-N-[3-(propionylamino)phenyl]benzamide CAS No. 25256-32-0

4-nitro-N-[3-(propionylamino)phenyl]benzamide

Cat. No.: B5772666
CAS No.: 25256-32-0
M. Wt: 313.31 g/mol
InChI Key: QHJQMVOBHDFPBA-UHFFFAOYSA-N
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Description

4-nitro-N-[3-(propionylamino)phenyl]benzamide, commonly known as NPPB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the chloride channel pore and blocks the movement of chloride ions through the channel. This inhibition leads to changes in cell volume, membrane potential, and neurotransmitter release.
Biochemical and Physiological Effects:
NPPB has a variety of biochemical and physiological effects. It has been shown to inhibit smooth muscle contraction, reduce cell volume, and decrease neurotransmitter release. NPPB has also been shown to have anti-inflammatory effects and to inhibit tumor growth.

Advantages and Limitations for Lab Experiments

NPPB is a potent inhibitor of chloride channels and has been widely used in scientific research. Its advantages include its high purity, potency, and specificity for chloride channels. However, NPPB also has limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several future directions for research on NPPB. One direction is to investigate the role of chloride channels in various diseases, such as cystic fibrosis, asthma, and hypertension. Another direction is to develop new inhibitors of chloride channels that are more potent and specific than NPPB. Finally, researchers can explore the potential therapeutic applications of NPPB in various diseases, such as cancer and inflammation.
In conclusion, NPPB is a potent inhibitor of chloride channels that has been widely used in scientific research. Its synthesis method yields a high purity product that is suitable for research. NPPB has a variety of biochemical and physiological effects, and its mechanism of action involves the inhibition of chloride channels. Although NPPB has advantages for lab experiments, it also has limitations that need to be considered. Finally, there are several future directions for research on NPPB, including investigating its role in diseases and developing new inhibitors of chloride channels.

Synthesis Methods

The synthesis of NPPB involves the reaction of 4-nitrobenzoyl chloride with 3-aminobenzoic acid, followed by acylation with propionic anhydride. The final product is purified by recrystallization from ethanol. This method yields a high purity product that is suitable for scientific research.

Scientific Research Applications

NPPB is widely used in scientific research as an inhibitor of chloride channels. It has been shown to inhibit several types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). NPPB has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, smooth muscle contraction, and neurotransmitter release.

Properties

IUPAC Name

4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-15(20)17-12-4-3-5-13(10-12)18-16(21)11-6-8-14(9-7-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJQMVOBHDFPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358065
Record name 4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25256-32-0
Record name 4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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